molecular formula C17H17ClN4OS2 B14931618 N-(2-chlorophenyl)-2-{[5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

N-(2-chlorophenyl)-2-{[5-(5-ethylthiophen-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide

Cat. No.: B14931618
M. Wt: 392.9 g/mol
InChI Key: DPCPPFCUQJFLQK-UHFFFAOYSA-N
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Description

N-(2-CHLOROPHENYL)-2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-CHLOROPHENYL)-2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of the triazole ring, the introduction of the thienyl group, and the final acetamide formation. Common reagents used in these reactions include hydrazine derivatives, thiophene derivatives, and acylating agents. The reaction conditions often involve the use of solvents such as ethanol or dimethylformamide (DMF) and catalysts like acids or bases to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-(2-CHLOROPHENYL)-2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The reaction conditions vary depending on the desired product and may involve different solvents, temperatures, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in the replacement of the chlorine atom with other functional groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its unique chemical structure.

    Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-CHLOROPHENYL)-2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other acetamides with different substituents on the phenyl, thienyl, or triazole rings. Examples include:

  • N-(2-BROMOPHENYL)-2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE
  • N-(2-FLUOROPHENYL)-2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE

Uniqueness

The uniqueness of N-(2-CHLOROPHENYL)-2-{[5-(5-ETHYL-3-THIENYL)-4-METHYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C17H17ClN4OS2

Molecular Weight

392.9 g/mol

IUPAC Name

N-(2-chlorophenyl)-2-[[5-(5-ethylthiophen-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C17H17ClN4OS2/c1-3-12-8-11(9-24-12)16-20-21-17(22(16)2)25-10-15(23)19-14-7-5-4-6-13(14)18/h4-9H,3,10H2,1-2H3,(H,19,23)

InChI Key

DPCPPFCUQJFLQK-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CS1)C2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3Cl

Origin of Product

United States

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